Uprosertib: A Technical Guide to its Mechanism of Action in Cancer Cells
Uprosertib: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated for its anti-cancer properties. This document provides a comprehensive technical overview of the mechanism of action of Uprosertib in cancer cells, focusing on its molecular targets, downstream signaling effects, and cellular consequences. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Uprosertib exerts its anti-neoplastic effects primarily through the targeted inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism.[2]
Uprosertib competitively binds to the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their phosphorylation and subsequent activation.[3] By inhibiting Akt, Uprosertib effectively blocks the downstream signaling cascade, leading to a cascade of anti-cancer effects.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Uprosertib.
Quantitative Data
In Vitro Kinase Inhibitory Activity
Uprosertib demonstrates potent inhibitory activity against all three Akt isoforms.
| Target | IC₅₀ (nM) |
| Akt1 | 180 |
| Akt2 | 328 |
| Akt3 | 38 |
| Data sourced from MedChemExpress.[3] |
Anti-proliferative Activity in Cancer Cell Lines
The inhibitory effect of Uprosertib on cell proliferation has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Various | Pan-Cancer | --INVALID-LINK--[4][5] |
| Note: A comprehensive dataset of IC₅₀ values across a wide range of cancer cell lines is available through the Genomics of Drug Sensitivity in Cancer database.[4][5] |
Clinical Trial Data (Selected)
Clinical investigations of Uprosertib, often in combination with other targeted agents, have been conducted. The following table summarizes key quantitative outcomes from a selection of these trials.
| Trial Phase | Cancer Type(s) | Combination Agent(s) | Key Quantitative Finding | Reference |
| Phase I | Solid Tumors (Triple-Negative Breast Cancer, BRAF-wild type Melanoma) | Trametinib (MEK1/MEK2 inhibitor) | Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses) | [6][7] |
| Phase II | Metastatic Triple-Negative Breast Cancer | Trametinib | ORR (Uprosertib + Trametinib): 15.8% (3/19 patients with partial response) | [8] |
| Phase II | Refractory/Persistent Endometrial Cancer | Trametinib | Clinical Benefit Rate: 8.3% (1 response in 12 patients); Median PFS: 3.4 months | [9] |
Cellular Effects of Uprosertib
Inhibition of the Akt signaling pathway by Uprosertib leads to several key cellular outcomes that contribute to its anti-cancer activity.
Induction of Apoptosis
By inhibiting Akt, Uprosertib relieves the suppression of pro-apoptotic proteins. Akt normally phosphorylates and inactivates several key components of the apoptotic machinery, including the pro-apoptotic Bcl-2 family member BAD and the Forkhead box O (FOXO) transcription factors. Inhibition of Akt leads to the activation of these pro-apoptotic factors and the induction of programmed cell death.[1] One of the key downstream effectors is the reduced inhibition of Caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway.
Apoptosis Induction Pathway
Caption: Simplified schematic of apoptosis induction by Uprosertib.
Cell Cycle Arrest
Akt promotes cell cycle progression through the phosphorylation and inactivation of cell cycle inhibitors such as p21 and p27, and through the activation of proteins that promote cell cycle entry. A key substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates and inactivates GSK3β. By inhibiting Akt, Uprosertib leads to the activation of GSK3β, which can result in the degradation of cyclin D1, a key regulator of the G1/S phase transition, thereby causing cell cycle arrest.
Cell Cycle Arrest Mechanism
Caption: Uprosertib-induced cell cycle arrest via the Akt/GSK3β/Cyclin D1 axis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Mammalian cells in culture medium
-
Uprosertib (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background measurement.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
Add various concentrations of Uprosertib to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.
Western Blotting for Phospho-Akt and Phospho-GSK3β
This protocol is for detecting the phosphorylation status of Akt and its downstream target GSK3β following treatment with Uprosertib.
Materials:
-
Cancer cells
-
Uprosertib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat cells with Uprosertib at various concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt, phospho-GSK3β, total GSK3β, and a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Uprosertib treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cells
-
Uprosertib
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with Uprosertib for the desired duration.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Uprosertib is a pan-Akt inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway, a key driver of tumorigenesis. Its mechanism of action involves the direct inhibition of Akt kinase activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While preclinical data demonstrated promising anti-cancer effects, clinical trial results have indicated challenges with toxicity and limited efficacy, particularly in combination therapies. This technical guide provides a detailed overview of the molecular mechanisms underpinning the action of Uprosertib, along with relevant quantitative data and experimental protocols to aid in further research and drug development efforts in the field of oncology.
References
- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug: Uprosertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: Uprosertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 8. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
